Piperonyl N-(2-chlorophenyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperonyl N-(2-chlorophenyl)carbamate typically involves the reaction of piperonyl alcohol with 2-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature range of 0-40°C with constant stirring . The reaction may also require the presence of a base like triethylamine (TEA) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Piperonyl N-(2-chlorophenyl)carbamate can undergo various chemical reactions including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Piperonyl N-(2-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.
Mechanism of Action
The mechanism of action of Piperonyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its use as a pesticide, where it inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects .
Comparison with Similar Compounds
Similar Compounds
Piperonyl N-(2-chloro-4-nitrophenyl)carbamate: Similar in structure but with a nitro group, which may alter its chemical properties and biological activity.
Piperonyl N-(3-chloro-4-methylphenyl)carbamate: Contains a methyl group, which can affect its reactivity and applications.
Piperonyl N-(2,4-dichlorophenyl)carbamate: Has two chlorine atoms, potentially increasing its potency and toxicity.
Uniqueness
Piperonyl N-(2-chlorophenyl)carbamate is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6847-38-7 |
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Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H12ClNO4/c16-11-3-1-2-4-12(11)17-15(18)19-8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) |
InChI Key |
CAEBNSKSTRNABO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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